molecular formula C13H18F2N2 B1465608 {1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1272931-96-0

{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1465608
CAS No.: 1272931-96-0
M. Wt: 240.29 g/mol
InChI Key: BLGQXZCFGZYLMY-UHFFFAOYSA-N
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Description

“{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine” is a chemical compound. It is an intermediate used in the synthesis of various pharmaceuticals . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Asymmetric Synthesis and Piperidine Derivatives : The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, including [(2S)-2-methylpiperidin-2-yl]methanamine, using (-)-2-cyano-6-phenyloxazolopiperidine, demonstrates a method for producing piperidine derivatives which could have various applications, including in pharmaceuticals (Froelich et al., 1996).

  • Antimicrobial Activity : A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives found that some compounds showed promising antimicrobial activity against certain bacterial and fungal strains, highlighting potential therapeutic applications (Mallesha & Mohana, 2014).

  • Structural Studies : Research on derivatives like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime included structural analysis through X-ray diffraction and theoretical calculations, indicating the importance of understanding molecular structures for applications in chemistry and materials science (Karthik et al., 2021).

  • Antidepressant Potential : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, showing potential as antidepressant drug candidates due to their robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).

  • Bone Formation Enhancement : A compound targeting the Wnt beta-catenin cellular messaging system, specifically a 2-aminopyrimidine derivative, demonstrated the ability to increase trabecular bone formation rate, suggesting potential applications in treating bone disorders (Pelletier et al., 2009).

  • Corrosion Inhibition : Quantum chemical and molecular dynamic simulation studies of certain piperidine derivatives have predicted their efficiencies as corrosion inhibitors on iron, highlighting applications in material science and engineering (Kaya et al., 2016).

Mechanism of Action

Properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-1-2-13(15)11(7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGQXZCFGZYLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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